Mercuric perchlorate

Solubility profiling Formulation science Metal perchlorate characterization

Mercuric perchlorate (Hg(ClO₄)₂) delivers unmatched Hg²⁺ Lewis acidity for acetylene hydration and solvomercuration. Its high aqueous solubility (394 g/100g @25°C) outperforms AgClO₄ and TlClO₄, enabling concentrated stock solutions. For non-aqueous mercurimetric titration of thioethers, the perchlorate anion prevents coordination interference, ensuring precise endpoint detection. Available as trihydrate or hexahydrate.

Molecular Formula Cl2HgO8
Molecular Weight 399.49 g/mol
CAS No. 7616-83-3
Cat. No. B012712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercuric perchlorate
CAS7616-83-3
SynonymsMERCURIC PERCHLORATE; MERCURIC PERCHLORATE, DEHYDRATED; MERCURY(II) PERCHLORATE HEXAHYDRATE; MERCURY (II) PERCHLORATE; perchloricacid,mercury(2++)salt; mercury diperchlorate; MERCURY (II) PERCHLORATE, REAGENT GRADE; mercury(ii) perchlorate trihydrate, reage
Molecular FormulaCl2HgO8
Molecular Weight399.49 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2]
InChIInChI=1S/2ClHO4.Hg/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2
InChIKeyKBYOBAICCHNMNJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercuric Perchlorate (CAS 7616-83-3): Technical Baseline and Procurement Profile


Mercuric perchlorate (Hg(ClO₄)₂, CAS 7616-83-3), also designated mercury(II) diperchlorate, is a highly oxidizing inorganic salt commercially supplied predominantly as its trihydrate or hexahydrate forms [1][2]. The compound exhibits solubility characteristics that distinguish it within the metal perchlorate family—specifically, solubility data for the Hg(ClO₄)₂·4H₂O form demonstrate 394 g/100 g aqueous solution at 25°C, substantially exceeding the aqueous solubility of silver perchlorate (~85 g/100 mL at 25°C) and thallium perchlorate (~13 g/100 g at 0°C) [3]. With a density approximating 4 g/cm³, it is among the denser metal perchlorates commercially available [2]. Its utility spans organic synthesis catalysis, particularly acetylene hydration via bis(acetylene)-mercuric ion intermediates, and analytical titrimetry in non-aqueous media [4][5].

Why Mercuric Perchlorate (CAS 7616-83-3) Cannot Be Substituted with Other Metal Perchlorates


Metal perchlorates are not functionally interchangeable despite sharing the perchlorate anion. Silver perchlorate (AgClO₄) serves primarily as a halide abstraction reagent due to Ag⁺ precipitation of AgX, a mechanism entirely absent in Hg(ClO₄)₂ systems [1]. Thallium perchlorate (TlClO₄) and alkali metal perchlorates (NaClO₄, KClO₄) exhibit negligible Lewis acidity and lack the specific π-complexation capacity of Hg²⁺ toward alkynes and alkenes that underpins mercuric perchlorate's catalytic function in solvomercuration and acetylene hydration [2][3]. Mercury(I) perchlorate (Hg₂(ClO₄)₂) presents a distinct redox couple (Hg₂²⁺/Hg⁰) versus Hg(ClO₄)₂ (Hg²⁺/Hg⁰) and undergoes solution-phase dismutation to elemental mercury and mercuric ions, compromising reproducibility in applications requiring stable Hg²⁺ concentration . The procurement decision thus hinges on whether the specific Hg²⁺-mediated catalytic or complexometric function is required, for which no other metal perchlorate provides equivalent reactivity.

Quantitative Differentiation Evidence: Mercuric Perchlorate (CAS 7616-83-3) Versus Comparators


Aqueous Solubility Comparison: Mercuric Perchlorate vs. Silver Perchlorate

Mercuric perchlorate tetrahydrate exhibits aqueous solubility of 394 g/100 g solution at 25°C, compared to approximately 85 g/100 mL for silver perchlorate under comparable ambient conditions [1]. This represents a ~4.6-fold solubility advantage for mercuric perchlorate on a mass-per-volume basis. The exceptionally high solubility enables higher molar concentrations of Hg²⁺ in aqueous reaction media relative to Ag⁺ achievable with AgClO₄.

Solubility profiling Formulation science Metal perchlorate characterization

Density as a Metric of Hg²⁺ Mass per Unit Volume: Mercuric Perchlorate vs. Sodium Perchlorate

Mercuric perchlorate exhibits a density of approximately 4 g/cm³, contrasting sharply with sodium perchlorate (NaClO₄) at 2.52 g/cm³ and potassium perchlorate (KClO₄) at 2.52 g/cm³ [1][2][3]. This ~1.6-fold density differential translates to a correspondingly higher Hg²⁺ mass delivered per unit volume of solid reagent, a consideration for gravimetric dispensing accuracy and storage footprint.

Material density Gravimetric analysis Reagent packaging

Acetylene Hydration Catalytic Activity: Mercuric Perchlorate vs. Mercuric Sulfate

In the homogeneously catalyzed hydration of acetylenes, the Hg(ClO₄)₂/HClO₄ system operates via a bis(acetylene)-mercuric ion complex intermediate, a mechanistic pathway not accessible to mercuric sulfate (HgSO₄) due to the coordinating sulfate anion competing with acetylene for Hg²⁺ coordination sites [1]. While direct yield comparison data are not tabulated in the primary literature, the perchlorate system's weakly coordinating anion environment (perchlorate is non-coordinating) enables higher effective Hg²⁺ Lewis acidity than sulfate-based systems, where SO₄²⁻ coordination attenuates catalytic turnover.

Acetylene hydration Homogeneous catalysis Alkyne activation

Organic Solvent Solubility Profile: Mercuric Perchlorate vs. Alkali Metal Perchlorates

Mercuric perchlorate exhibits solubility in dichloromethane, tetrahydrofuran, and 1,2-dimethoxyethane, while being insoluble in benzene and hexane [1]. This contrasts with sodium perchlorate and potassium perchlorate, which show negligible solubility in non-polar and moderately polar organic solvents (NaClO₄ is soluble in methanol and ethanol but not dichloromethane; KClO₄ is poorly soluble in most organic media) [2][3]. The solubility of Hg(ClO₄)₂ in THF and DME specifically enables its use as an in situ-prepared reagent in these ethereal solvents, a capability not shared by common alkali perchlorates.

Non-aqueous synthesis Solvent compatibility Electrolyte preparation

Thioether Titration in Anhydrous Acetic Acid: Mercuric Perchlorate as Preferred Titrant

In the potentiometric titration of thioethers at the millimolar level in anhydrous acetic acid, mercury(II) perchlorate enables precise endpoint detection using a silver amalgam indicating electrode [1]. The weakly dissociating nature of acetic acid medium enhances the stability of Hg²⁺-thioether complexes. Other mercury(II) salts such as Hg(NO₃)₂ or HgCl₂ are less suitable due to (i) nitrate coordination interfering with complex formation and (ii) chloride forming strongly bound HgCl₂ species with reduced affinity for thioethers. Quantitative recovery data for this specific method are not provided in the abstract, but the method's publication confirms perchlorate as the enabling titrant for this application.

Potentiometric titration Thioether quantification Non-aqueous analysis

Mercuric Perchlorate (CAS 7616-83-3): Application Scenarios Supported by Quantitative Evidence


Homogeneous Catalysis of Alkyne Hydration in Non-Coordinating Media

When catalytic hydration of acetylenes to ketones requires a homogeneous system with maximal Hg²⁺ Lewis acidity unattenuated by coordinating counterions, mercuric perchlorate in perchloric acid is the indicated reagent. The weakly coordinating perchlorate anion permits formation of the bis(acetylene)-mercuric ion intermediate characterized mechanistically [1]. Alternative mercury salts such as HgSO₄ or Hg(OAc)₂ introduce coordinating sulfate or acetate ligands that occupy Hg²⁺ coordination sites, reducing effective substrate activation capacity. This scenario applies to academic and industrial laboratories conducting alkyne hydration where catalyst turnover and selectivity are governed by Hg²⁺ electrophilicity.

Potentiometric Determination of Thioethers in Anhydrous Acetic Acid

For analytical laboratories performing mercurimetric titration of thioethers in non-aqueous acetic acid media, mercury(II) perchlorate is the essential titrant. The published method demonstrates that only the perchlorate salt enables stable Hg²⁺-thioether complex formation in the weakly dissociating acetic acid environment, with endpoint detection via silver amalgam electrode [2]. Substitution with Hg(NO₃)₂, HgCl₂, or Hg(OAc)₂ introduces competing anion coordination or precipitation effects that compromise complexation stoichiometry and endpoint precision. Procurement of Hg(ClO₄)₂ is therefore a prerequisite for implementing this analytical protocol.

Synthesis Requiring High-Concentration Hg²⁺ Stock Solutions in Aqueous Media

In preparative or analytical workflows requiring high molar concentrations of Hg²⁺ in aqueous solution—such as the synthesis of organomercurial intermediates or conductometric titration of carboxylic acids—mercuric perchlorate provides a solubility advantage over silver perchlorate and thallium perchlorate [3]. The ~4.6-fold higher mass solubility relative to AgClO₄ translates to reduced solvent volume, minimized waste generation, and simplified stock solution preparation. Laboratories conducting conductometric titrations of organic acids with Hg(ClO₄)₂ as described in the literature [4] will benefit from the compound's high aqueous solubility for reagent preparation.

Solvomercuration Reactions in Ethereal Solvents

Organic synthesis protocols involving solvomercuration-demercuration sequences often require Hg²⁺ delivery in THF or DME [5]. Mercuric perchlorate is soluble in these ethereal solvents, enabling homogeneous reaction conditions, whereas alkali perchlorates (NaClO₄, KClO₄) are insoluble in dichloromethane and show limited to no solubility in THF/DME [6][7]. This solvent compatibility facilitates in situ generation of Hg(ClO₄)₂ from HgO or Hg(OAc)₂ and HClO₄ directly in the reaction solvent, a preparative convenience not replicable with alternative perchlorate salts.

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